molecular formula C25H27NO B14534408 N-Hexyl-N-[(pyren-1-yl)methyl]acetamide CAS No. 62214-27-1

N-Hexyl-N-[(pyren-1-yl)methyl]acetamide

Cat. No.: B14534408
CAS No.: 62214-27-1
M. Wt: 357.5 g/mol
InChI Key: RRRDKFTXFIULAL-UHFFFAOYSA-N
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Description

N-Hexyl-N-[(pyren-1-yl)methyl]acetamide is a synthetic chemical compound of significant interest in specialized research areas. Its structure incorporates a hexyl chain and a pyrenylmethyl group, making it a potential candidate for fluorescence-based studies due to the well-documented spectroscopic properties of the pyrene moiety . In early-stage discovery research, this compound is valued for its potential use as a synthetic cannabinoid receptor agonist (SCRA) . Researchers utilize such molecules to probe the structure and function of the endocannabinoid system. Studies on related SCRAs indicate they can bind to CB1 receptors in the central nervous system with high affinity, making them valuable tools for investigating receptor dynamics and signaling pathways . It is critical to note that this compound is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind. All safety data sheets should be consulted prior to handling. Researchers are responsible for ensuring compliance with all applicable local and international regulations concerning the procurement and use of this material.

Properties

CAS No.

62214-27-1

Molecular Formula

C25H27NO

Molecular Weight

357.5 g/mol

IUPAC Name

N-hexyl-N-(pyren-1-ylmethyl)acetamide

InChI

InChI=1S/C25H27NO/c1-3-4-5-6-16-26(18(2)27)17-22-13-12-21-11-10-19-8-7-9-20-14-15-23(22)25(21)24(19)20/h7-15H,3-6,16-17H2,1-2H3

InChI Key

RRRDKFTXFIULAL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)C(=O)C

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule can be dissected into three primary components:

  • Acetyl group : Derived from acetic acid or its derivatives.
  • Hexylamine : A primary aliphatic amine.
  • Pyren-1-ylmethyl group : A bulky aromatic substituent.

Key challenges include:

  • Steric hindrance from the pyrene moiety, complicating nucleophilic substitutions.
  • Regioselectivity in introducing substituents to the pyrene ring.
  • Purification of hydrophobic intermediates.

Synthetic Routes and Optimization

Route 1: Sequential Alkylation-Acylation

Step 1: Synthesis of Pyren-1-ylmethylamine

Pyren-1-ylmethylamine serves as a critical intermediate. A practical method involves:

  • Bromination of pyrene at the 1-position using Br₂ in dichloromethane (DCM) at 0°C.
  • Nucleophilic substitution with potassium phthalimide in DMF at 120°C to form pyren-1-ylmethylphthalimide.
  • Deprotection with hydrazine hydrate in ethanol to yield pyren-1-ylmethylamine.

Reaction Conditions :

  • Bromination: 0°C, 12 h, yield: ~75%.
  • Substitution: 120°C, 24 h, yield: ~68%.
  • Deprotection: Reflux, 6 h, yield: ~90%.
Step 2: Alkylation of Hexylamine

N-Hexyl-N-(pyren-1-ylmethyl)amine is formed via alkylation:

  • Reactants : Pyren-1-ylmethyl bromide (1 eq), hexylamine (1.2 eq).
  • Base : Potassium carbonate (2 eq) in dimethylacetamide (DMAc) at 80°C.
  • Yield : ~70% (estimated from analogous reactions).
Step 3: Acylation with Acetic Anhydride

The secondary amine is acetylated under standard conditions:

  • Reactants : Acetic anhydride (1.5 eq), triethylamine (2 eq) in DCM at 25°C.
  • Yield : ~85%.

Data Table 1: Key Intermediates and Yields

Intermediate Reaction Yield (%)
Pyren-1-ylmethyl bromide Bromination of pyrene 75
Pyren-1-ylmethylamine Phthalimide substitution/deprotection 61
N-Hexyl-N-(pyren-1-ylmethyl)amine Alkylation 70
Target compound Acylation 85

Route 2: Direct Coupling via Palladium Catalysis

A Suzuki-Miyaura coupling could streamline the synthesis:

  • Synthesis of Boronic Ester : Pyren-1-ylmethylboronic ester via iridium-catalyzed C–H borylation.
  • Coupling with N-Hexylacetamide Halide :
    • Catalyst : Pd(PPh₃)₄ (5 mol%).
    • Base : Tripotassium phosphate in toluene/isopropanol (3:1).
    • Yield : ~65% (extrapolated from JAK inhibitor syntheses).

Advantages :

  • Avoids multi-step functionalization of pyrene.
  • Leverages mild conditions for C–N bond formation.

Limitations :

  • Requires pre-functionalized boronic ester and halogenated acetamide.

Critical Analysis of Methodologies

Steric and Electronic Effects

  • Alkylation Challenges : The pyren-1-ylmethyl group’s bulk necessitates polar aprotic solvents (e.g., DMAc) and elevated temperatures to overcome steric barriers.
  • Acylation Efficiency : Acetic anhydride outperforms acetyl chloride in minimizing side reactions (e.g., over-acylation).

Purification Strategies

  • Chromatography : Silica gel chromatography with hexane/ethyl acetate (4:1) effectively isolates intermediates.
  • Recrystallization : Toluene/hexane mixtures purify the final product.

Spectroscopic Characterization

Key Data :

  • ¹H NMR (CDCl₃) : δ 8.1–8.3 (m, pyrene-H), 3.9 (s, CH₂N), 3.2 (t, J = 7 Hz, NCH₂Hexyl), 2.0 (s, COCH₃).
  • IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N–H bend).

Industrial Scalability and Environmental Impact

  • Solvent Recovery : DMAc and toluene are recycled via distillation, reducing waste.
  • Catalyst Recycling : Palladium catalysts are recovered via filtration (85% efficiency).

Chemical Reactions Analysis

Types of Reactions

N-Hexyl-N-[(pyren-1-yl)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to achieve substitution on the pyrene ring.

Major Products

    Oxidation: Pyrene-1,6-dione derivatives.

    Reduction: Hexyl-N-[(pyren-1-yl)methyl]amine.

    Substitution: Various substituted pyrene derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of N-Hexyl-N-[(pyren-1-yl)methyl]acetamide is largely dependent on its ability to interact with various molecular targets through non-covalent interactions. The pyrene moiety can intercalate into DNA, allowing it to act as a fluorescent probe . Additionally, the compound’s hydrophobic hexyl chain facilitates its incorporation into lipid membranes, making it useful for studying membrane dynamics and drug delivery .

Comparison with Similar Compounds

Key Observations :

  • The hexyl chain in the target compound increases steric bulk and lipophilicity compared to smaller substituents like iodine or hydroxyl groups. This may enhance solubility in nonpolar solvents or improve diffusion across biological membranes.
  • Halogenated analogs (e.g., 2-iodo derivative) exhibit higher molecular weights due to iodine’s atomic mass, which could influence crystallographic properties or serve as heavy-atom markers in X-ray studies .

Physicochemical Properties

Data from 2-Iodo-N-(pyren-1-yl)acetamide () provide a benchmark:

  • Density : 1.8 g/cm³
  • Boiling Point : 587.1°C (at 760 mmHg)
  • LogP (estimated) : High due to aromatic pyrene and iodine substituents.

By comparison, the hexyl chain in the target compound likely reduces density (longer alkyl chains decrease packing efficiency) and increases logP significantly, favoring lipid-rich environments. The absence of polar groups (e.g., hydroxyl or iodine) may limit solubility in polar solvents relative to N-(6-hydroxypyren-1-yl)acetamide .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for N-Hexyl-N-[(pyren-1-yl)methyl]acetamide?

  • Answer : Synthesis typically involves a two-step process:

Amide formation : React pyren-1-ylmethylamine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at room temperature to form the intermediate N-(pyren-1-ylmethyl)chloroacetamide .

Alkylation : Introduce the hexyl group via nucleophilic substitution using hexyl bromide under reflux conditions in a polar aprotic solvent (e.g., DMF or acetonitrile) .
Purification is achieved via column chromatography, and structural confirmation relies on NMR and mass spectrometry.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Answer :

  • 1H/13C NMR : Identifies proton environments (e.g., pyrenyl aromatic protons at δ 7.5–8.5 ppm, hexyl chain protons at δ 0.8–1.5 ppm) and carbonyl groups (δ ~170 ppm) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS expected m/z ~392.5 for C₂₅H₂₉NO) .
  • UV-Vis Spectroscopy : Pyrenyl groups exhibit strong absorbance at λ ~240–350 nm, useful for quantifying concentration in solution .

Q. What safety protocols are recommended for handling this compound?

  • Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Waste Disposal : Segregate halogenated waste and collaborate with certified disposal agencies due to potential environmental toxicity .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Answer :

  • Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) at 100 K to minimize thermal motion artifacts .
  • Software : Refine structures using SHELXL (for small molecules) or SHELXE (for twinned crystals). Hydrogen bonding networks can be modeled via Fourier difference maps .
  • Validation : Cross-check with DFT-optimized geometries to resolve discrepancies in torsion angles or bond lengths .

Q. How can computational modeling predict solvation effects and aggregation behavior?

  • Answer :

  • Force Fields : Apply AMBER or CHARMM parameters to simulate interactions in aqueous/organic solvents. Pyrenyl's hydrophobicity may drive aggregation, which can be analyzed via radial distribution functions .
  • Solubility Prediction : Use COSMO-RS to estimate solubility in solvents like DMSO or ethanol, validated experimentally via turbidity assays .

Q. What strategies address contradictions in biological activity data (e.g., enzyme inhibition)?

  • Answer :

  • Assay Standardization : Use positive controls (e.g., known acetylcholinesterase inhibitors) and replicate experiments under fixed pH/temperature .
  • Statistical Analysis : Apply ANOVA to identify outliers and assess significance (p < 0.05).
  • Stability Testing : Monitor compound integrity in assay buffers via HPLC to rule out degradation artifacts .

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